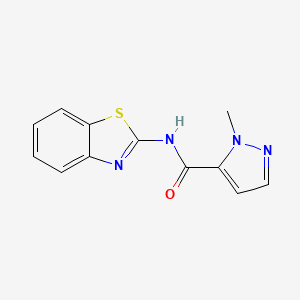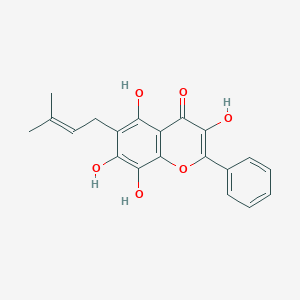
Platanetin
Vue d'ensemble
Description
Platanetin is a naturally occurring flavonoid compound, specifically a 3,5,7,8-tetrahydroxy, 6-isoprenyl flavoneThis compound has garnered attention due to its potent biological activities, particularly its role as a natural uncoupler and inhibitor of the exogenous NADH dehydrogenase in plant mitochondria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Platanetin can be synthesized through various chemical routes, although detailed synthetic methods are not extensively documented
Industrial Production Methods: Industrial production of this compound is not well-established, primarily due to its natural abundance in the bud scales of the plane tree. Extraction from natural sources remains the primary method of obtaining this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Platanetin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonoid forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the flavonoid core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Halogenated or nitrated flavonoid compounds.
Applications De Recherche Scientifique
Platanetin has been extensively studied for its various scientific research applications:
Chemistry: It serves as a model compound for studying flavonoid chemistry and their reactivity.
Biology: this compound’s role as an uncoupler of oxidative phosphorylation makes it a valuable tool in mitochondrial research.
Medicine: Its potential therapeutic effects are being explored, particularly its antioxidant and anti-inflammatory properties.
Mécanisme D'action
Platanetin exerts its effects primarily through its interaction with mitochondrial membranes. It acts as an uncoupler of oxidative phosphorylation by facilitating the transfer of protons across the mitochondrial inner membrane. This disrupts the proton gradient, leading to a decrease in ATP synthesis. Additionally, this compound inhibits the activity of the external NADH dehydrogenase, affecting the electron transport chain and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Platanetin is unique among flavonoids due to its potent uncoupling activity and specific inhibition of NADH dehydrogenase. Similar compounds include:
Quercetin: Another flavonoid with antioxidant properties but lacks the potent uncoupling activity of this compound.
Kaempferol: Similar in structure but differs in its biological activities and lacks the isoprenyl group.
Apigenin: Shares the flavonoid core but has different substituents, leading to varied biological effects.
This compound’s unique combination of hydroxyl groups and an isoprenyl chain contributes to its distinct biological activities, setting it apart from other flavonoids .
Propriétés
IUPAC Name |
3,5,7,8-tetrahydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)8-9-12-14(21)13-16(23)18(25)19(11-6-4-3-5-7-11)26-20(13)17(24)15(12)22/h3-8,21-22,24-25H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAZWJCUXUMCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C(=C1O)O)OC(=C(C2=O)O)C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


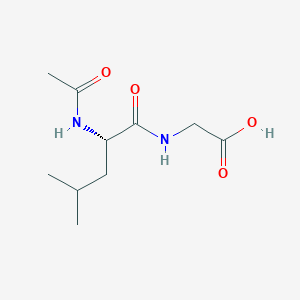
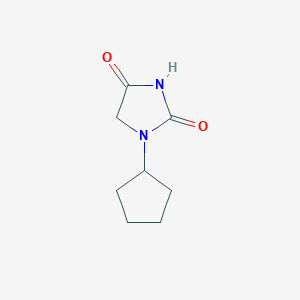
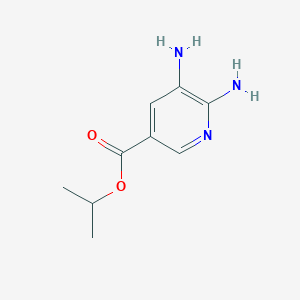
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3265299.png)
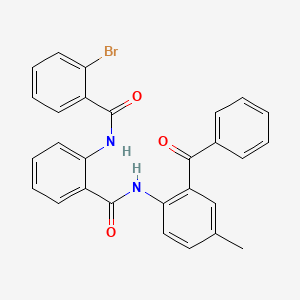
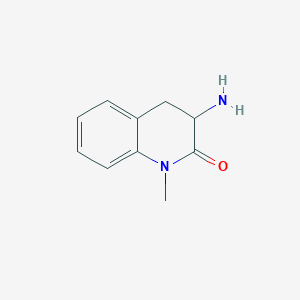
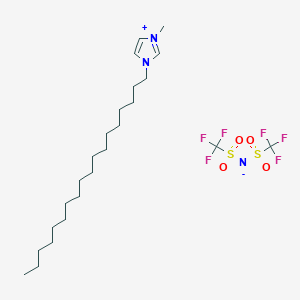
![Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B3265330.png)
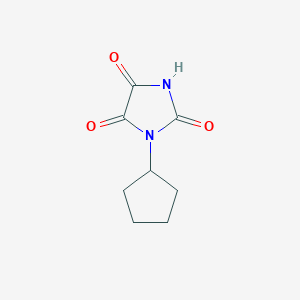
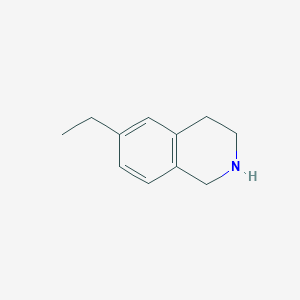
![1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3265361.png)
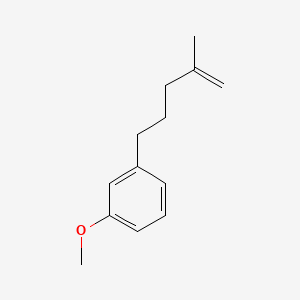
![2-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3265365.png)
